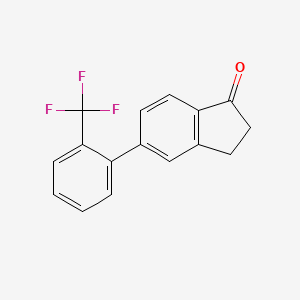

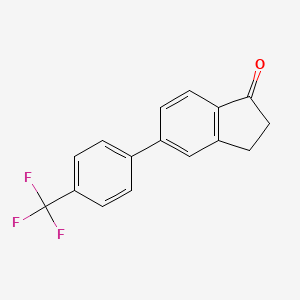

5-(4-(Trifluoromethyl)phenyl)-1-indanone

Übersicht

Beschreibung

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are important ingredients for the development of agrochemical and pharmaceutical compounds .

Molecular Structure Analysis

Trifluoromethylphenyl compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylphenyl compounds can vary widely depending on the specific compound and the conditions under which the reactions take place .Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds are generally characterized by their unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : A study by Qian (2014) explored the synthesis of 5-trifluoromethyl-2-indanone, a compound with applications in pesticides, medicine, dyes, and functional materials. This synthesis involved Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide as key steps, yielding the product in 22% overall yields (Qian, 2014).

Pharmaceutical Synthesis : The compound has been used in the synthesis of constrained analogues of non-peptide NK(1)-antagonists, as described by van Emelen et al. (2000). These analogues have potential applications in medicinal chemistry, particularly in the development of new drugs (van Emelen et al., 2000).

Role in Fluoroorganic Chemistry : A study by Prakash et al. (2010) highlighted the significant role of fluoroorganics, including indanones, in the design of therapeutics. The presence of fluorine in these molecules enhances their lipophilicity, bioavailability, and uptake, making them effective in drug design (Prakash et al., 2010).

Biological Evaluation : Rooney et al. (2014) discovered that certain 5-(2-(trifluoromethyl)phenyl)indazole compounds, structurally related to 5-(4-(Trifluoromethyl)phenyl)-1-indanone, act as antagonists of the TRPA1 ion channel. These findings have implications in understanding inflammatory pain and developing treatments for it (Rooney et al., 2014).

Optical Limiting Applications : S. Vagin et al. (2003) conducted a study on (octaaryltetraazaporphyrinato)indium(III) complexes, which include p-(trifluoromethyl)phenyl substituents, for their optical limiting properties. These compounds have potential applications in protecting sensitive optical components and human eyesight from intense light sources (Vagin et al., 2003).

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with a trifluoromethyl group have been known to be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .

Action Environment

It’s known that certain compounds with a trifluoromethyl group can be environmentally benign .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTIBRSDZUZORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)

![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)